Upamostat, chemically named as (2S)-5-(aminomethyl)-N-[(2,4,6-triisopropylphenyl)sulfonyl]hexanediamidohydroxamate, is a synthetic small-molecule serine protease inhibitor prodrug. [] It primarily targets the human urokinase plasminogen activator (uPA) system. [] Upamostat is recognized as a second-generation serine protease inhibitor. [] Its primary mechanism involves inhibiting several serine proteases, with a particular focus on uPA, a key enzyme involved in extracellular matrix degradation, tumor cell migration, and proliferation. [] This inhibition makes Upamostat a potential candidate for anti-neoplastic and anti-metastatic studies. [] In research, Upamostat serves as a valuable tool for investigating processes related to tumor growth, metastasis, and angiogenesis.
Upamostat, also known as WX-671, is a synthetic serine protease inhibitor primarily targeting the urokinase-type plasminogen activator. It has garnered attention for its potential therapeutic applications, particularly in oncology and viral infections such as COVID-19. Upamostat inhibits the activity of urokinase, which plays a crucial role in various physiological processes, including fibrinolysis and tissue remodeling, and is implicated in cancer metastasis and progression.
Upamostat was developed through a series of modifications to existing protease inhibitors, leveraging insights from structure-based drug design. Its development is rooted in the need for effective inhibitors of urokinase-type plasminogen activator to mitigate its role in cancer and other diseases.
Upamostat is classified as a serine protease inhibitor, specifically targeting the urokinase-type plasminogen activator. It falls under the broader category of peptidomimetic compounds, which are designed to mimic peptide structures while enhancing stability and bioavailability.
The synthesis of upamostat involves multiple steps, primarily utilizing solid-phase peptide synthesis techniques. The key steps include:
The synthesis typically includes:
Upamostat's molecular structure features a peptidomimetic backbone designed to mimic natural substrates of serine proteases. The compound incorporates a ketobenzothiazole moiety, which serves as a warhead for covalent interactions with the target enzyme.
Upamostat primarily engages in reversible inhibition reactions with urokinase-type plasminogen activator. The mechanism involves the formation of a non-covalent complex between the inhibitor and the active site of the enzyme.
Upamostat inhibits urokinase-type plasminogen activator by binding to its active site, preventing substrate access and subsequent proteolytic activity. This inhibition disrupts pathways involved in fibrinolysis and cellular migration associated with tumor metastasis.
Upamostat has been investigated for several applications:
Upamostat (WX-671, Mesupron®) is an orally bioavailable amidoxime prodrug designed for selective metabolic conversion to its active moiety, WX-UK1, a potent serine protease inhibitor. This activation is catalyzed primarily by the mitochondrial Amidoxime Reducing Component (mARC) enzyme system, a molybdenum-containing reductase complex. The mARC enzymes function in concert with electron transport partners—cytochrome b~5~ and NADH cytochrome b~5~ reductase—to reduce the N-hydroxylated prodrug (amidoxime) to its active amidine form (WX-UK1) [1] [2].
Table 1: Enzymatic System Responsible for Upamostat Activation
Component | Function | Role in Upamostat Activation |
---|---|---|
mARC-1/2 | Molybdenum-dependent reductase | Catalyzes N-reduction of amidoxime to amidine |
Cytochrome b~5~ | Electron carrier | Transfers electrons from NADH to mARC |
NAH cytochrome b~5~ reductase | Oxidoreductase | Provides reducing equivalents (NADH → cytochrome b~5~) |
This reductive metabolism occurs predominantly in hepatic and extrahepatic tissues, resulting in sustained systemic exposure of WX-UK1. In vitro studies using human and porcine subcellular fractions confirm that mARC-dependent reduction is indispensable for generating the pharmacologically active species. The metabolic pathway ensures targeted delivery of WX-UK1 while circumventing first-pass metabolism challenges associated with direct amidine administration [1] [4]. Key pharmacokinetic attributes include:
Upamostat’s molecular design centers on a 3-amidinophenylalanine core modified with masking groups to enhance oral bioavailability. The prodrug features:
Table 2: Structural Features of Upamostat vs. Active Metabolite WX-UK1
Structural Element | Upamostat (Prodrug) | WX-UK1 (Active Form) | Functional Impact |
---|---|---|---|
Amidine Group | Hydroxyamidine (-C(=NOH)NH~2~) | Amidininum (-C(=NH)NH~2~⁺) | Enables mARC-mediated activation |
Aromatic System | Phenylalanine-derived scaffold | Retained phenylalanine core | Maintains uPA S1 pocket binding affinity |
Sulfonamide Substituent | 2,4,6-Triisopropylphenylsulfonyl | Identical | Shields active site; enhances lipophilicity |
Polar Tail | Ethoxycarbonylpiperazine | Ethoxycarbonylpiperazine | Balances solubility and cell penetration |
WX-UK1 inhibits serine proteases by competitive binding at the catalytic site. Its optimized structure exploits key interactions:
This optimization achieves a balance between inhibitory potency (uPA IC~50~: 10–50 nM) and oral bioavailability, addressing limitations of early amidine-based inhibitors that suffered from poor pharmacokinetics [3] [8].
Pharmacophore modeling of WX-UK1 reveals a tripartite motif critical for high-affinity uPA inhibition:
Table 3: Pharmacophore Elements and Their Roles in uPA Binding
Pharmacophore Element | uPA Binding Site Interaction | Contribution to Affinity/Selectivity |
---|---|---|
Amidinium (P1) | Salt bridge with Asp189 | High-affinity anchoring (ΔG~contrib~: −4.2 kcal/mol) |
Triisopropylphenyl (S1β) | Van der Waals contacts with Gln192/Lys143 | Selectivity over thrombin (lacks S1β pocket) |
Carbonyl oxygen | Hydrogen bond with Gly193 backbone NH | Stabilizes oxyanion hole conformation |
Piperazine nitrogen | Water-mediated H-bond with Ser195 | Augments binding energy |
Molecular dynamics simulations corroborate that WX-UK1’s binding disrupts uPA’s catalytic triad (His57-Asp102-Ser195) by:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: